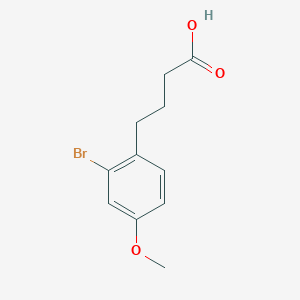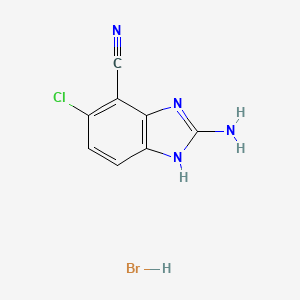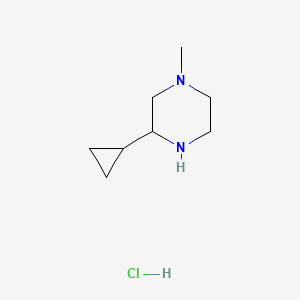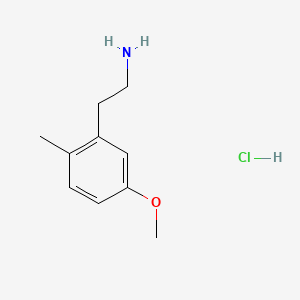![molecular formula C7H14ClN B13471110 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1894850-85-1](/img/structure/B13471110.png)
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-azabicyclo[410]heptane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride can be achieved through various methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines can yield the desired bicyclic structure . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: This reaction is used to synthesize derivatives with nitric oxide synthase inhibitory activity.
Aminoacyloxylation: This palladium-catalyzed reaction introduces oxygenated functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include dihalocarbene species, palladium catalysts, and suitable solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal conversion and selectivity.
Major Products
The major products formed from these reactions include functionalized bicyclic structures with potential biological activity, such as nitric oxide synthase inhibitors .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioisosteres, which are used to improve the metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: The compound is used in the synthesis of various heterocycle-functionalized structures, which are relevant in drug discovery.
Biological Studies: Its derivatives are studied for their potential inhibitory effects on enzymes such as nitric oxide synthase.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives can inhibit nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The exact molecular pathways and targets can vary depending on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.1.1]heptane: Another related compound that has been studied for its potential as a bioisostere.
Uniqueness
1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to undergo various functionalization reactions makes it a versatile compound in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
1894850-85-1 |
|---|---|
Molekularformel |
C7H14ClN |
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
1-methyl-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-7-5-6(7)3-2-4-8-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
ZSRKTBFDIJXBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)




![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)


![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
